Daldinol

説明

Historical Context of Discovery and Isolation

The history of Daldinol is rooted in the broader investigation of secondary metabolites produced by the fungal family Xylariaceae. free.fr While the precise first isolation of this compound is not prominently documented in readily available literature, its structural elucidation and synthesis have been key to its characterization. A significant step in understanding this compound was the synthesis achieved through the oxidative dimerization of 8-methoxynaphthalen-1-ol. researchgate.net This synthetic work was crucial in confirming the structure of this compound as the para-para dimer of this precursor molecule. researchgate.net Research into the chemical constituents of fungi, particularly those in the genus Daldinia, has been ongoing for decades, leading to the discovery of numerous novel compounds, including various binaphthyl derivatives like this compound. researchgate.netresearchgate.net

Natural Occurrence and Distribution in Fungal Species

This compound is a secondary metabolite predominantly found in fungi belonging to the Hypoxylaceae family (formerly part of the Xylariaceae family). nih.gov It is particularly characteristic of the genera Daldinia and Hypoxylon. free.fr The fungus Daldinia concentrica, commonly known as King Alfred's Cakes, is a well-known producer of this compound. jeremybartlett.co.ukmdpi.com The presence of this compound and related binaphthyls is so consistent within certain groups of these fungi that they are considered important chemotaxonomic markers. researchgate.net Chemotaxonomy uses the chemical constituents of an organism to help classify it and understand its relationship to other species. free.frnih.gov The analysis of these compounds via methods like High-Performance Liquid Chromatography (HPLC) has proven valuable in distinguishing between closely related fungal species and genera within the Hypoxylaceae. free.frresearchgate.net

Table 1: Fungal Species Known to Produce this compound

| Genus | Species | Family |

| Daldinia | Daldinia concentrica | Hypoxylaceae |

| Daldinia | Daldinia eschscholtzii | Hypoxylaceae |

| Daldinia | Daldinia childiae | Hypoxylaceae |

| Hypoxylon | Species within this genus | Hypoxylaceae |

| Annulohypoxylon | Species within this genus | Hypoxylaceae |

| Jackrogersella | Species within this genus | Hypoxylaceae |

This table represents a selection of known producers and is not exhaustive.

Chemical Classification and Structural Framework

This compound is classified as a polyketide-derived secondary metabolite. nih.gov Polyketides are a large and diverse class of natural products synthesized by organisms through the repeated condensation of acetyl-CoA and/or malonyl-CoA subunits. The biosynthesis of this compound involves enzymes known as polyketide synthases (PKSs).

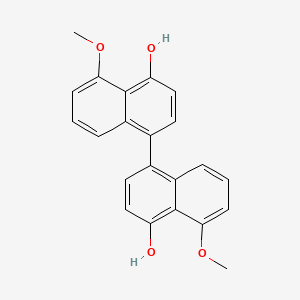

Structurally, this compound is a naphthol dimer, specifically a binaphthyl. researchgate.net Its framework consists of two 5-methoxy-4-naphthol units (also referred to as 8-methoxynaphthalen-1-ol) that are linked to each other via a carbon-carbon (C-C) bond. researchgate.net This linkage occurs between the C-4 positions of the two naphthalene (B1677914) rings, resulting in a symmetrical para-para dimer. researchgate.net This dimerization is a key structural feature, and related compounds can be formed through different linkages, such as the ortho-para dimer nodulisporin A. researchgate.net The study of these binaphthalene derivatives is significant as they contribute to the chemical diversity observed within the Xylariaceae and Hypoxylaceae families. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈O₄ |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 4-(4-hydroxy-5-methoxynaphthalen-1-yl)-8-methoxynaphthalen-1-ol |

| Chemical Class | Polyketide, Naphthol Dimer, Binaphthyl |

Structure

2D Structure

特性

分子式 |

C22H18O4 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC名 |

4-(4-hydroxy-5-methoxynaphthalen-1-yl)-8-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C22H18O4/c1-25-19-7-3-5-15-13(9-11-17(23)21(15)19)14-10-12-18(24)22-16(14)6-4-8-20(22)26-2/h3-12,23-24H,1-2H3 |

InChIキー |

PJIHOMLREDSYPG-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C(C=CC(=C21)O)C3=C4C=CC=C(C4=C(C=C3)O)OC |

同義語 |

daldinol |

製品の起源 |

United States |

Biosynthetic Pathways and Precursors of Daldinol

Elucidation of Biosynthetic Origins (e.g., Polyketide Pathway)

Daldinol is considered a polyketide-derived compound. Polyketides are a large and diverse group of natural products synthesized through the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process similar to fatty acid synthesis but with variations in the reductive steps wikipedia.org. Fungi, including the genus Daldinia, are known to possess polyketide synthase (PKS) enzymes responsible for initiating and elongating these carbon chains wikipedia.orgcreamjournal.org.

Studies on the secondary metabolites of Daldinia species have consistently identified polyketides as a major class of compounds produced nih.govmdpi.commdpi.com. This compound, a binaphthalene derivative, is believed to originate from the 1,8-dihydroxynaphthalene (DHN) pathway, which is a well-established polyketide pathway involved in fungal melanin (B1238610) biosynthesis ascofrance.frresearchgate.net. This pathway typically involves a pentaketide (B10854585) intermediate creamjournal.org.

The structural characteristics of this compound, specifically its binaphthalene core, suggest that it is formed through the dimerization of naphthalene (B1677914) precursors mdpi.comascofrance.fr. This oxidative dimerization is a key step in the biosynthesis of several related compounds in Daldinia creamjournal.orgresearchgate.net.

Proposed Enzymatic Cascades and Mechanistic Hypotheses

The biosynthesis of this compound is hypothesized to involve an enzymatic cascade starting from a polyketide precursor. While the complete enzymatic pathway has not been fully elucidated, the proposed mechanism involves the formation of naphthalene intermediates followed by an oxidative dimerization.

A key precursor is thought to be 8-methoxynaphthalen-1-ol researchgate.netresearchgate.net. The dimerization of 8-methoxynaphthalen-1-ol via oxidative coupling is a proposed step in the formation of this compound (a para-para dimer) and nodulisporin A (an ortho-para dimer) researchgate.netresearchgate.net. Chemical synthesis studies have demonstrated that oxidative dimerization of 8-methoxynaphthalen-1-ol can yield this compound and nodulisporin A researchgate.netresearchgate.net. This chemical evidence supports the hypothesis that a similar enzymatic process occurs in the fungus.

Further enzymatic steps would likely be required to convert the initial polyketide chain into the specific naphthalene precursor, such as 8-methoxynaphthalen-1-ol, through cyclization, reduction, and methylation reactions, catalyzed by various enzymes associated with the polyketide synthase machinery and tailoring enzymes wikipedia.org.

Genetic Determinants of this compound Biosynthesis (if identified)

The biosynthesis of secondary metabolites in fungi is typically governed by genes organized in biosynthetic gene clusters (BGCs) creamjournal.orgresearchgate.net. These clusters often contain genes encoding polyketide synthases, tailoring enzymes (such as methyltransferases, cyclases, oxidoreductases), and regulatory proteins wikipedia.orgresearchgate.net.

Genome analyses of Daldinia species have revealed the presence of numerous putative BGCs, with polyketide synthase-containing clusters being prevalent nih.govresearchgate.netfrontiersin.org. While specific genes directly responsible for this compound biosynthesis have not been explicitly identified and characterized in the provided search results, the presence of polyketide synthase genes and the known polyketide origin of this compound strongly suggest that its production is linked to one or more of these BGCs nih.govresearchgate.netfrontiersin.orgdntb.gov.uanih.gov.

Research indicates that the secondary metabolism, including the production of compounds like this compound, has a genetic background that can vary between Daldinia species ascofrance.frresearchgate.net. Activating silent or cryptic BGCs through techniques like genome mining is an ongoing strategy to discover novel natural products and understand their biosynthesis in Daldinia nih.gov.

Interrelationship with Biosynthesis of Related Natural Products (e.g., Daldiquinone, Nodulisporins)

This compound is structurally related to several other natural products isolated from Daldinia species, particularly daldiquinone and nodulisporins researchgate.netresearchgate.netbilkent.edu.tr. Evidence suggests a close biosynthetic relationship between these compounds.

Several studies propose that this compound is a biosynthetic precursor of daldiquinone bilkent.edu.trscribd.com. Chemical oxidation of this compound has been shown to yield daldiquinone, supporting this hypothesis bilkent.edu.trscribd.com. This conversion likely involves enzymatic oxidation steps within the fungal metabolic pathway.

Nodulisporin A, another binaphthalene derivative found in Daldinia, is proposed to share a common precursor with this compound, namely 8-methoxynaphthalen-1-ol researchgate.netresearchgate.net. Both this compound and nodulisporin A can be synthesized through the oxidative dimerization of this precursor, with the regioselectivity of the dimerization determining whether the para-para coupled this compound or the ortho-para coupled nodulisporin A is formed researchgate.netresearchgate.net. This indicates that the biosynthesis of these related compounds diverges at the dimerization step, likely controlled by specific enzymes that dictate the coupling regiochemistry.

The co-occurrence and structural similarities of this compound, daldiquinone, and nodulisporins in Daldinia species highlight a common biosynthetic origin, likely stemming from the DHN-derived polyketide pathway and involving key oxidative dimerization and subsequent modification steps. creamjournal.orgmdpi.comascofrance.frresearchgate.netresearchgate.netresearchgate.net

Chemical Synthesis and Derivatization Strategies for Daldinol

Total Synthesis Approaches of Daldinol

Total synthesis strategies for this compound primarily focus on coupling two naphthalene (B1677914) units. Key methodologies employed include oxidative dimerization and metal-catalyzed cross-coupling reactions.

Oxidative Dimerization Methodologies

Oxidative dimerization is a direct approach to construct the binaphthalene core of this compound, which is a para-para dimer of 8-methoxynaphthalen-1-ol. researchgate.net A synthesis of this compound and nodulisporin A, an ortho-para dimer, was achieved by the oxidation of 8-methoxynaphthalen-1-ol using ammonium (B1175870) metapervanadate (NH₄VO₃). researchgate.net This method allows for the direct coupling of two units of the methoxynaphthol precursor. Oxidative dimerization of 2-naphthol (B1666908) and its methyl ether has also been achieved using ammonium metavanadate and dilute perchloric acid, yielding the respective 1,1'-dimers in good yield and purity. researchgate.net

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, particularly useful for constructing biaryl systems like the binaphthalene core of this compound. rose-hulman.eduharvard.edu This reaction typically involves the coupling of an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. rose-hulman.eduharvard.edu

One reported synthesis of daldiquinone, a related natural product with a binaphthalene core, utilized a Suzuki-Miyaura cross-coupling as a key step to construct the unsymmetrical binaphthalene structure. bilkent.edu.trscribd.com This involved the coupling of a boronic ester derived from 1,8-dihydroxynaphthalene with a bromonaphthalene derivative. bilkent.edu.tr While this synthesis targeted daldiquinone, the binaphthalene intermediate formed is structurally similar to this compound and highlights the applicability of Suzuki-Miyaura coupling in accessing this core structure. Another approach involved a Miyaura-type borylation followed by a Suzuki-Miyaura cross-coupling to yield a symmetrical binaphthalene product, which, after subsequent steps, led to this compound. bilkent.edu.tr

Table 1: Examples of Coupling Strategies for Binaphthalene Synthesis

| Strategy | Precursors | Coupling Partners | Catalyst/Conditions | Product Type | Reference |

| Oxidative Dimerization | 8-methoxynaphthalen-1-ol | N/A | NH₄VO₃ | para-para and ortho-para dimers | researchgate.net |

| Suzuki-Miyaura Coupling | Boronic ester from 1,8-dihydroxynaphthalene + Bromonaphthalene derivative | Aryl boronic ester + Aryl halide | Pd-catalyst, Base | Unsymmetrical binaphthalene | bilkent.edu.trscribd.com |

| Suzuki-Miyaura Coupling | Bromonaphthalene derivative | Boronic ester (in situ) | Pd(dppf)Cl₂, B₂pin₂, Base | Symmetrical binaphthalene | bilkent.edu.tr |

Stereoselective and Enantioselective Synthesis

Stereoselective synthesis aims to produce a predominance of one stereoisomer, while enantioselective synthesis specifically targets the formation of one enantiomer over the other. chemistrydocs.comnumberanalytics.com For molecules with chiral centers or axial chirality, like some binaphthalene derivatives, controlling stereochemistry is crucial.

While specific details on the stereoselective or enantioselective total synthesis of this compound itself were not extensively detailed in the search results, the principles of stereoselective synthesis are broadly applicable to binaphthalene structures. Methods for achieving stereoselectivity include the use of chiral starting materials (chiral pool), chiral auxiliaries, and catalytic asymmetric synthesis. numberanalytics.comuniurb.it For instance, asymmetric total synthesis has been applied to other dimeric natural products featuring chiral axes formed by oxidative phenol (B47542) coupling, utilizing chiral catalysts to control stereochemistry. chemistryviews.org Enantioselective synthesis of other natural products with complex structures has been achieved using lipase-mediated resolution procedures and regioselective chemical transformations. mdpi.com These general strategies provide a framework for potential stereoselective routes to this compound or its derivatives if required by their structural features.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves structural modifications of the this compound core or related naphthalene precursors to explore variations in properties.

Design Principles for Structural Modification

Design principles for structural modification of natural products like this compound often involve altering functional groups, changing the substitution pattern on the aromatic rings, or modifying the linker between the naphthalene units. These modifications are typically guided by the desired properties of the target analogues. For instance, studies on related natural product derivatives have involved introducing different alkyl side chains to investigate their effect on biological activity. nih.gov The use of orthogonal protecting groups in the synthesis of related binaphthalene compounds provides modularity, allowing for the synthesis of various analogues for structure-activity relationship studies. bilkent.edu.tr General design principles in chemistry also involve considering factors like steric hindrance, conformational rigidity, and the ease of attaching and removing modifying groups. numberanalytics.comrsc.org

Exploration of Chemical Reactivity and Transformations

Exploring the chemical reactivity and transformations of this compound and its synthetic intermediates is essential for developing efficient synthesis routes and preparing derivatives. This involves studying how the molecule behaves under various reaction conditions and how its functional groups can be selectively transformed. For example, attempts to directly oxidize this compound to daldiquinone using various oxidants resulted in complex mixtures, indicating the need for alternative strategies for this specific transformation. bilkent.edu.tr Understanding the reactivity of the naphthol and binaphthalene moieties is crucial for planning functional group interconversions, coupling reactions, and the introduction of new substituents. Research in chemical reactivity often involves studying reaction mechanisms and the factors controlling transformations. researchgate.netescholarship.orgrsc.org

Table 2: Examples of Chemical Transformations Relevant to this compound Synthesis and Derivatization

| Transformation Type | Description | Relevance to this compound/Analogues | Reference |

| Oxidative Coupling | Formation of C-C bonds via oxidation, often of phenols or naphthols. | Key step in forming the binaphthalene core of this compound. | researchgate.netchemistryviews.orgcam.ac.uk |

| Cross-Coupling Reactions | Metal-catalyzed formation of C-C bonds between different molecular fragments. | Used to construct the binaphthalene core (e.g., Suzuki-Miyaura). | rose-hulman.eduharvard.edubilkent.edu.trscribd.comanalytical-sales.comresearchgate.net |

| Oxidation of Naphthols | Conversion of naphthol to naphthoquinone or other oxidized forms. | Relevant for synthesizing related quinone natural products like daldiquinone. | bilkent.edu.trscribd.com |

| Functional Group Interconversion | Transformation of one functional group into another (e.g., hydrolysis, protection/deprotection). | Necessary for manipulating substituents during synthesis and derivatization. | bilkent.edu.tr |

Molecular Mechanisms and Biological Interactions of Daldinol in Vitro/in Silico Focus

Investigation of Cellular and Subcellular Targets in Experimental Models

Direct experimental research identifying the specific cellular and subcellular targets of purified Daldinol is limited in publicly available scientific literature. However, the approach to identifying such targets typically involves a combination of in vitro biological assays and in silico computational predictions. mdpi.commdpi.com

In silico molecular docking is a powerful computational tool used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov This method models the binding mode and affinity, providing hypotheses about potential biological targets that can be validated experimentally. nih.govorientjchem.org The process involves defining a binding site on the target protein and allowing algorithms to sample different orientations of the ligand to find the most stable complex. nih.govmdpi.com

While specific targets for this compound have not been defined, preliminary biological activity has been observed for extracts from fungi that produce it. For instance, an endophytic fungus, Seimatosporium sp., which produces this compound and its structural isomer Nodulisporin A, yielded extracts with moderate antibacterial and antifungal activities. researchgate.net This suggests that this compound, possibly in concert with other metabolites, could interact with essential targets in microorganisms. Such targets might include enzymes involved in cell wall synthesis, protein synthesis, or metabolic pathways crucial for microbial survival. Further research employing techniques like affinity purification-mass spectrometry with a this compound-based probe would be necessary to isolate and identify its specific binding partners within a cell.

Elucidation of Molecular Pathways Affected by this compound Activity

The specific molecular pathways modulated by this compound have not yet been fully elucidated. The investigation of how a natural product affects cellular function typically involves analyzing its impact on established signal transduction pathways, which are critical for processes like cell growth, inflammation, and apoptosis. rjppd.orgwikipedia.org Key signaling pathways often investigated include:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival. rjppd.org

PI3K-Akt Pathway: A crucial pathway for regulating the cell cycle. nih.gov

NF-κB Pathway: A primary regulator of inflammatory responses. bocsci.com

JAK/STAT Pathway: Transmits information from extracellular chemical signals to the nucleus, affecting gene transcription. creative-diagnostics.com

Diacylglycerol (DAG) Signaling Pathway: Controls a variety of cellular processes through the activation of protein kinase C (PKC). scivisionpub.com

While direct evidence for this compound is lacking, related compounds offer clues. A study on naphthol oligomers isolated from the endolichenic fungus Daldinia childiae evaluated their anti-inflammatory activity. acs.org In this study, the related compounds Nodulisporin A and Nodulisporin B were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. acs.org Inhibition of NO production suggests a potential interaction with the inflammatory cascade, possibly through modulation of the inducible nitric oxide synthase (iNOS) enzyme or upstream signaling pathways like NF-κB. Given the close structural similarity between this compound and the nodulisporins, it is plausible that this compound could affect similar inflammatory pathways, though this requires direct experimental confirmation.

Comparative Analysis of this compound's Mechanisms with Related Natural Products

This compound belongs to a family of naphthalenoid dimers and oligomers commonly found in fungi of the Xylariaceae family. researchgate.netacs.org A comparative analysis with its structural isomers and related compounds provides insight into structure-activity relationships.

The most closely related compound to this compound is Nodulisporin A . Both molecules are dimers of the same monomer, 8-methoxynaphthalen-1-ol, and their synthesis can be achieved via oxidation of this precursor. researchgate.netbg.ac.rs The key structural difference lies in the linkage between the two naphthalene (B1677914) units: this compound is a para-para linked dimer, whereas Nodulisporin A is an ortho-para linked dimer. researchgate.netresearchgate.net This difference in connectivity can significantly alter the three-dimensional shape and electronic properties of the molecule, likely influencing how it interacts with biological targets.

Other related compounds include Nodulisporin B and larger oligomers like trimers and tetramers, which have also been isolated from Daldinia species. acs.org The co-occurrence of these structurally related metabolites suggests they arise from a common biosynthetic pathway based on the oxidative polymerization of a naphthol precursor.

The following table provides a comparative overview of this compound and its close structural analogues.

| Compound | Structure Description | Fungal Source (Example) | Reported Biological Activity |

|---|---|---|---|

| This compound | para-para dimer of 8-methoxynaphthalen-1-ol | Seimatosporium sp., Daldinia childiae researchgate.netacs.org | Component of extracts with moderate antibacterial and antifungal activity. researchgate.net |

| Nodulisporin A | ortho-para dimer of 8-methoxynaphthalen-1-ol | Seimatosporium sp., Daldinia childiae researchgate.netacs.org | Anti-inflammatory (inhibits NO production). acs.org Component of extracts with moderate antibacterial and antifungal activity. researchgate.net |

| Nodulisporin B | ortho-ortho dimer of 8-methoxynaphthalen-1-ol | Daldinia childiae acs.org | Anti-inflammatory (inhibits NO production). acs.org |

The observation that Nodulisporin A and B exhibit anti-inflammatory activity while this compound was less active in the same assay highlights how subtle changes in chemical structure (i.e., the dimer linkage position) can dramatically affect biological function. acs.org

Theoretical Studies on Electronic Structure and Reactivity

In silico theoretical studies are essential for predicting the chemical behavior and biological potential of natural products. researchgate.netresearchgate.net These computational methods can elucidate a molecule's electronic structure, stability, and reactivity without the need for laboratory experiments, thus guiding further research. mdpi.com

Key theoretical approaches applicable to a molecule like this compound include:

Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. researchgate.net It can accurately predict geometries, reaction energies, and other molecular properties.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It helps identify regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack), which is crucial for predicting non-covalent interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis: This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

While specific DFT or reactivity studies published directly on this compound are scarce, the principles are well-established for other natural products. researchgate.net A theoretical study on this compound would provide valuable information about its reactivity. For example, an MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these as sites for hydrogen bonding or interaction with electrophiles. The aromatic rings themselves would constitute regions of varying electron density, influencing stacking interactions with protein residues.

The chemical synthesis of this compound via the oxidative dimerization of 8-methoxynaphthalen-1-ol is in itself a practical study of its reactivity, demonstrating the propensity of the monomer to form C-C bonds at specific positions under oxidative conditions. researchgate.net

The table below summarizes how theoretical methods could be applied to understand this compound's properties.

| Theoretical Method | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, total energy, electron density distribution. | Predicts the most stable 3D structure and provides a fundamental basis for all other calculations. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Predicts sites for hydrogen bonding and non-covalent interactions with a receptor's active site. |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Determines the energy of HOMO, LUMO, and the energy gap. | Indicates chemical reactivity, kinetic stability, and the molecule's ability to donate or accept electrons. |

Advanced Analytical Methodologies for Daldinol Research

Chromatographic Separation and Purification Techniques (e.g., HPLC-DAD/MS)

The initial step in studying daldinol often involves its extraction from the producing organism, such as fungi from the genus Daldinia, followed by separation from a multitude of other secondary metabolites. researchgate.net Chromatographic techniques are fundamental to this process, enabling the isolation of pure this compound for subsequent analysis.

A common strategy involves a multi-step purification process. An initial crude extraction, for instance with ethyl acetate, is typically followed by fractionation using various chromatographic methods. acs.org Medium-pressure liquid chromatography (MPLC) can be used for a preliminary separation of the extract into fractions of varying polarity. acs.org For preparative-scale separation and enrichment from fungal extracts, techniques like adsorption chromatography using macroporous resins have proven effective for similar natural products. researchgate.net

High-performance liquid chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. measurlabs.com When coupled with a diode-array detector (DAD), HPLC allows for the detection and preliminary characterization of compounds based on their UV-Vis absorbance spectra. researchgate.netmeasurlabs.com The addition of a mass spectrometer (MS) detector (HPLC-DAD/MS) provides a powerful hyphenated technique. This method not only separates the components of a mixture but also provides mass information for each component, which is critical for identifying known compounds like this compound and tentatively identifying new, related structures within a complex fungal metabolome. researchgate.netchemyx.com The retention time, UV spectrum, and mass spectrum of a peak can be compared against a standard of pure this compound or with data from the literature to confirm its identity. researchgate.net

Table 1: Chromatographic Techniques in this compound-related Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Macroporous Resin Chromatography | Preparative separation of fungal extracts | Enrichment and initial purification of target compounds. | researchgate.net |

| Medium-Pressure Liquid Chromatography (MPLC) | Fractionation of crude extracts | To simplify the mixture for subsequent purification steps. | acs.org |

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR, HRMS, ECD-TDDFT for theoretical analysis)

Once this compound is purified, its chemical structure is elucidated using a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing an electrospray ionization (ESI) source, is used to determine the precise molecular weight of this compound. This allows for the calculation of its exact molecular formula, a critical first step in structure elucidation. acs.orgresearchgate.net The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A suite of advanced 1D and 2D NMR experiments is employed to piece together the structure of this compound. researchgate.netipb.pt

¹H NMR: Identifies the different types of protons in the molecule and their chemical environments.

¹³C NMR: Identifies the different types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons, which is key to connecting different fragments of the molecule. researchgate.net

Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TDDFT): this compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Determining the absolute configuration is a significant challenge. This is often achieved by comparing the experimentally measured Electronic Circular Dichroism (ECD) spectrum with a theoretically calculated spectrum. rsc.org Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to predict the ECD spectrum for a given absolute configuration. core.ac.ukresearchgate.net By matching the experimental spectrum to the calculated one, the true absolute configuration of the natural product can be assigned with a high degree of confidence. rsc.orgnih.gov

Table 2: Spectroscopic Data Used for this compound Characterization

| Technique | Type of Information Provided | Relevance to this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and molecular formula. | Confirms elemental composition. | researchgate.net |

| ¹H and ¹³C NMR | Chemical environment and number of proton and carbon atoms. | Provides the fundamental NMR fingerprint of the molecule. | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity (H-H, C-H). | Elucidates the complete structural framework. | researchgate.net |

Quantitative Analysis Methods in Complex Biological and Environmental Matrices

To understand the biological role or environmental fate of this compound, it is essential to accurately measure its concentration in complex samples like host tissues, microbial cultures, soil, or water. nih.govnih.gov Quantitative analysis in such matrices presents challenges due to the low concentrations of the analyte and the presence of many interfering substances. uab.edu

Liquid chromatography-mass spectrometry (LC-MS), particularly when using a triple quadrupole mass spectrometer (LC-MS/MS), is the gold standard for quantitative bioanalysis. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of minute amounts of this compound even in a complex background. mdpi.com

The development of a quantitative method for this compound would involve:

Sample Preparation: A crucial step to remove interfering components from the biological or environmental matrix. uab.edu This could involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (for biological fluids).

Method Validation: The analytical method must be validated to ensure it is reliable. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Use of Internal Standards: To correct for variations in sample preparation and instrument response, a stable isotopically labeled version of this compound or a structurally similar compound would ideally be used as an internal standard. uab.edu

While specific validated methods for this compound quantification in complex matrices are not widely published, the established principles of bioanalytical method development using LC-MS/MS would be directly applicable. nih.govnih.gov

Development of Novel Detection and Imaging Techniques for this compound

Beyond conventional analytical techniques, research into novel detection and imaging methods could provide deeper insights into the function and distribution of this compound in its native environment.

Advanced Detection Techniques: There is a continuous drive to develop faster, more sensitive, and field-portable detection methods. nih.gov For a compound like this compound, this could involve the development of biosensors or specific molecular probes. For example, aptamer-based sensors, which use short nucleic acid sequences that bind to a specific target, could potentially be developed for the rapid detection of this compound in environmental or biological samples.

Molecular Imaging: Techniques that can visualize the spatial distribution of molecules within a sample are of great interest. Mass Spectrometry Imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), is a powerful technique that can map the distribution of drugs, metabolites, and other molecules directly in tissue sections. mdpi.com Applying MALDI-IMS could reveal where this compound is concentrated within the fungal stroma or in a host organism it interacts with, providing clues to its biological function. mdpi.com While techniques like PET and MRI are powerful for clinical imaging, their application to a natural product like this compound would likely require chemical modification to incorporate a radioactive isotope or a contrast agent, respectively. lifescienceleader.commdpi.com

The development of such novel techniques would represent a significant step forward, enabling researchers to move from simply identifying and quantifying this compound to observing its dynamic behavior in biological systems.

Chemotaxonomic Significance of Daldinol

Daldinol as a Chemotaxonomic Marker for Fungal Genera (e.g., Daldinia, Annulohypoxylon)

This compound, a type of binaphthyl metabolite, is a key chemical indicator for several genera within the family Hypoxylaceae. Its presence or absence, along with that of related compounds, provides a chemical fingerprint that helps to define and distinguish these fungal groups.

The genus Daldinia is strongly associated with the production of binaphthyls, which are responsible for the characteristic colors of their stromata (the dense structural tissue that produces spores) when tested with potassium hydroxide (B78521) (KOH). researchgate.netresearchgate.net Naphthalene (B1677914) derivatives, including this compound and 8-methoxy-1-napthol, have been consistently isolated from this genus. researchgate.net

Similarly, the genus Annulohypoxylon is characterized by stromatal pigments composed of naphthol derivatives. conicet.gov.ar The current concept of this genus is restricted to species that produce these types of compounds, including this compound A, binaphthalene-tetrol (BNT), and truncatone A. conicet.gov.ar The presence of BNT, a simpler related compound, is common across several lineages and is responsible for the intense violet color reaction to KOH in species like A. purpureonitens and A. violaceopigmentum. researchgate.net In many species, BNT is found alongside more complex derivatives like this compound, Daldinone A, and Truncatone, which serve as important markers to distinguish closely related species. researchgate.net

The utility of these compounds extends to other related genera, demonstrating shared biosynthetic capabilities. For instance, the production of these metabolites has supported the classification of phylogenetically related genera such as Jackrogersella, Phylacia, and Rhopalostroma. researchgate.net

Table 1: Key Chemotaxonomic Markers in Selected Hypoxylaceae Genera

| Genus | Associated Marker Compounds | Reference |

|---|---|---|

| Daldinia | This compound, 8-methoxy-1-napthol, Binaphthyls | researchgate.netresearchgate.net |

| Annulohypoxylon | This compound A, Binaphthalene-tetrol (BNT), Truncatone A-D | conicet.gov.arresearchgate.net |

| Hypoxylon | Binaphthalene-tetrol (BNT), Daldinone A, Mitorubrins | researchgate.net |

| Jackrogersella | Binaphthalene-tetrol (BNT) | researchgate.net |

Correlation between this compound Production and Fungal Phylogeny

The production of specific secondary metabolites like this compound is not random; it is deeply rooted in the genetic and evolutionary history of the fungi. A strong correlation exists between the presence of these chemical markers and the phylogenetic relationships derived from DNA sequence analysis. researchgate.net This demonstrates that the ability to synthesize certain compounds has evolved along specific lineages.

Phylogenetic studies based on ribosomal DNA (rDNA) have shown that the genus Daldinia is distinct from Annulohypoxylon and Hypoxylon. nih.gov Interestingly, these molecular findings align significantly with chemotaxonomic data, particularly the distribution of marker metabolites found in the fungal mycelia. nih.gov For example, a number of smaller, primarily tropical genera, including Entonaema, Phylacia, Ruwenzoria, and Rhopalostroma, appear to have evolved from ancestors of Daldinia and are positioned within the Daldinia clade in phylogenetic trees. nih.gov This evolutionary relationship is supported by the chemical profiles of these fungi, which often share the capacity to produce this compound-like compounds.

The analysis of biosynthetic gene clusters (BGCs)—groups of genes responsible for producing secondary metabolites—further illuminates these evolutionary connections. A study of 13 Hypoxylaceae species found that speciation is accompanied by changes in secondary metabolism, with only a few BGCs being conserved across all the fungi studied. nih.gov The pathways for producing dihydroxynaphthalene compounds, the precursors to this compound, can be directly correlated with specific BGCs, providing insights into the evolution and diversification of these compound classes within the family. nih.govresearchgate.net The presence of these shared metabolic pathways serves as a powerful indicator of a shared evolutionary history.

Role in Fungal Metabolite Profiling for Species Differentiation

Metabolite profiling is a powerful analytical approach used to differentiate and identify fungal species. mdpi.com This technique involves generating a chemical "fingerprint" of an organism by analyzing the array of secondary metabolites it produces. High-Performance Liquid Chromatography (HPLC), often combined with mass spectrometry (MS), is a primary tool for creating these profiles from fungal stromata or cultures. researchgate.netfree.fr

Within the Xylariaceae and Hypoxylaceae families, metabolite profiling has proven to be an invaluable tool for species-level differentiation. cdnsciencepub.com Individual species can often be recognized by their unique metabolite profiles. cdnsciencepub.com this compound and its related binaphthyls are critical components of these profiles. For example, while the basic binaphthalene-tetrol (BNT) may be widespread, the presence of more complex, co-occurring compounds like Daldinone A or Truncatones can distinguish one species from another. researchgate.net

Future Research Directions and Academic Applications of Daldinol

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the precise biosynthetic pathways and the enzymes involved in Daldinol production by fungi is a critical area for future research. While it is known that this compound is a dimer of 8-methoxynaphthalen-1-ol formed through oxidative dimerization, the specific enzymatic machinery facilitating this process in Daldinia species requires further investigation. researchgate.net Research into fungal endophytes, including Daldinia species, highlights their potential as sources of diverse biologically active natural products, suggesting complex metabolic interactions with their hosts that could influence secondary metabolite production, including this compound. researchgate.net

Future studies could employ advanced molecular techniques, such as genomics, transcriptomics, and proteomics, to identify the gene clusters responsible for this compound biosynthesis. researchgate.net Genome mining and the analysis of biosynthetic gene clusters (BGCs) are increasingly used to elucidate the pathways and enzyme functions of fungal natural products. researchgate.net Techniques like gene knockout and heterologous expression in suitable host organisms can help confirm the roles of specific genes and enzymes in the pathway. researchgate.net For example, research on other fungal polyketides has successfully utilized these methods to understand complex biosynthetic routes involving multiple gene clusters and enzymatic steps. researchgate.net

Exploring the regulatory mechanisms that control this compound biosynthesis in response to environmental factors or interactions with host organisms could also reveal strategies for manipulating its production. researchgate.net

Development of this compound as a Molecular Probe for Biological Research

The unique chemical structure of this compound and any associated biological activities make it a potential candidate for development as a molecular probe. Molecular probes are valuable tools in biological research, designed to selectively bind to specific biological targets, such as proteins or enzymes, to study their function, localization, or interactions. accscience.com

Developing this compound as a molecular probe would involve chemical modifications to incorporate detectable tags, such as fluorescent labels, radioactive isotopes, or affinity tags, without significantly altering its binding properties. accscience.comnih.gov These modified this compound molecules could then be used to investigate its specific targets within cells or biological systems. This could help elucidate the mechanisms behind any observed biological effects of this compound.

Research into the development of molecular probes for targeting enzymes or specific molecular targets in living systems is an active field, with advancements in bioconjugation chemistry and molecular engineering enabling the creation of highly tailored probes. accscience.comnih.gov For instance, fluorescent probes have been developed to target specific enzymes, allowing for the study of their activity and localization. nih.gov Applying similar strategies to this compound could provide insights into its cellular targets and pathways it influences.

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational modeling techniques offer powerful tools for studying the properties and potential activities of molecules like this compound. mtu.edunih.gov Future research can leverage advanced computational methods for predictive chemistry and biology related to this compound.

Techniques such as molecular docking and dynamics simulations can be used to predict how this compound interacts with potential biological targets, providing insights into its binding affinity and mode of action. eurekaselect.com Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features of this compound and its analogs with their biological activities, helping to identify key structural determinants of function. eurekaselect.com

Furthermore, computational chemistry can be applied to predict the physicochemical properties of this compound, such as solubility, permeability, and metabolic stability, which are crucial for understanding its behavior in biological systems. eurekaselect.com The integration of machine learning and artificial intelligence in computational chemistry is expected to significantly enhance the predictive power of these models, allowing for more accurate simulations of complex chemical and biological systems. mtu.edumit.edu These computational approaches can guide experimental research by prioritizing potential targets and predicting the outcomes of modifications to the this compound structure.

Bioengineering Strategies for Enhanced this compound Production and Diversification

Given that this compound is a natural product from fungi, bioengineering approaches can be explored to enhance its production and potentially create novel analogs. frontiersin.orgmdpi.comnih.gov

Metabolic engineering of the fungal strains that produce this compound could involve optimizing culture conditions or genetically modifying the organism to increase the yield of this compound. frontiersin.orgnih.gov This could include enhancing the flux through the this compound biosynthetic pathway, reducing competing pathways, or improving the availability of precursors. nih.govmdpi.com For example, strategies like overexpression of key enzymes in the pathway or knockout of genes involved in the production of unwanted byproducts have been successfully applied to enhance the production of other natural products in microorganisms. frontiersin.orgnih.govfrontiersin.org

Synthetic biology approaches could also be employed to introduce the this compound biosynthetic pathway into a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae, for scalable and controlled production. mdpi.com This would require identifying and cloning all the necessary genes from the native fungal producer.

Furthermore, bioengineering can be used for pathway engineering to create structural analogs of this compound by introducing enzymes that modify the intermediate or final product. This could lead to the discovery of compounds with improved or altered biological activities.

Design of Novel Chemical Scaffolds Based on this compound's Architecture

The binaphthyl core structure of this compound serves as an interesting scaffold for the design of novel chemical entities with potential biological applications. chemrxiv.orgnih.govarxiv.org

Computational design algorithms and generative models are increasingly being used for scaffold-based de novo drug discovery, allowing for the exploration of vast numbers of potential molecules in silico. chemrxiv.orgnih.govarxiv.org These tools can design novel scaffolds with desired properties, such as predicted biological activity or favorable physicochemical characteristics. chemrxiv.orgnih.gov

Experimental synthesis and evaluation of these designed molecules would then be necessary to validate the computational predictions and identify promising new compounds based on the this compound scaffold. This approach can lead to the discovery of novel compounds with potentially enhanced potency, selectivity, or different biological activities compared to the parent this compound molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。